molecular formula C14H19BrN2O2 B235387 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

Numéro de catalogue B235387
Poids moléculaire: 327.22 g/mol
Clé InChI: BQSPXQVNXCOCBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune responses. BMS-986165 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Mécanisme D'action

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide selectively inhibits the activity of TYK2, which is a key signaling protein in the JAK-STAT (signal transducer and activator of transcription) pathway. This pathway is involved in the regulation of immune responses, and dysregulation of the pathway has been implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2 activity, this compound is able to reduce the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ), which contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to reducing cytokine production, this compound is able to inhibit the proliferation of immune cells, such as T cells and B cells. This compound also appears to have a selective effect on immune cells, as it does not affect the viability or function of other cell types. These findings suggest that this compound has potential as a targeted immunomodulatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects. This compound also has good oral bioavailability, making it suitable for use in animal models and potentially for human use. However, one limitation of this compound is its relatively low solubility, which may affect its pharmacokinetic properties and limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide. One area of interest is the development of combination therapies with other immunomodulatory agents, such as JAK inhibitors or biologic therapies. Another potential direction is the investigation of this compound in other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Méthodes De Synthèse

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-methylmorpholine (NMM) and trifluoroacetic anhydride (TFAA) to form the final product. The overall yield of the synthesis is around 25%.

Applications De Recherche Scientifique

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing inflammation and disease severity. In a mouse model of psoriasis, this compound was shown to significantly reduce skin inflammation and hyperproliferation. In a mouse model of inflammatory bowel disease, this compound was able to prevent disease development and reduce intestinal inflammation. These findings suggest that this compound has potential as a therapeutic agent for the treatment of autoimmune diseases.

Propriétés

Formule moléculaire

C14H19BrN2O2

Poids moléculaire

327.22 g/mol

Nom IUPAC

N-(3-bromo-4-morpholin-4-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H19BrN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)

Clé InChI

BQSPXQVNXCOCBJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

SMILES canonique

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.